molecular formula C14H16ClN3O4 B051642 Gly-Gly-7-amido-4-methylcoumarin CAS No. 191723-65-6

Gly-Gly-7-amido-4-methylcoumarin

Cat. No. B051642
CAS RN: 191723-65-6
M. Wt: 325.75 g/mol
InChI Key: ZRGZRZYKKHAMID-UHFFFAOYSA-N
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Description

Gly-Gly-7-amido-4-methylcoumarin is a compound with the molecular formula C14H16ClN3O4 . It is also known as L-Gly-7-Amino-4-Methylcoumarin and is a probe and chromophore substrate for aminopeptidase . It is useful to make the C-terminal conjugate of ubiquitin with 7-amino-4-methylcoumarin (Ub-AMC), which is an important probe for fluorescence-based analysis of deubiquitinating enzyme (DUB) activity .


Synthesis Analysis

The synthesis of 7-amino-4-methylcoumarin, a component of Gly-Gly-7-amido-4-methylcoumarin, involves a three-step scheme starting from m-aminophenol . The process involves acylation of m-aminophenyl with methoxycarbonyl chloride to give m-(N-methoxycarbonylamino)phenol, which is then converted to 7-(N-methoxycarbonyl-amino)-4-methylcoumarin by condensation with acetoacetic ester in sulfuric acid .


Molecular Structure Analysis

The molecular structure of Gly-Gly-7-amido-4-methylcoumarin is represented by the molecular formula C14H16ClN3O4 .


Chemical Reactions Analysis

Gly-Gly-7-amido-4-methylcoumarin is a fluorogenic peptide used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Gly-Gly-7-amido-4-methylcoumarin can be found in databases like PubChem .

Scientific Research Applications

Thrombin Generation Assays

“H-Gly-Gly-AMC.HCl” is used in thrombin generation assays . These assays help detect the levels of thrombin generated in patient samples by the use of chromogenic or fluorogenic substrates in plasma or whole blood . Determining the rate of thrombin generation can help indicate if patients are at risk of clotting or bleeding .

Cathepsin C Activity Measurement

“H-Gly-Gly-AMC.HCl” is a fluorogenic substrate for cathepsin C . Upon enzymatic cleavage by cathepsin C, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify cathepsin C activity . AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively .

Hemostasis Assessment

The newer thrombin generation assays (TGAs) provide an overall assessment of hemostasis . They are promising laboratory tools for investigating hemorrhagic coagulopathies .

Coagulation Abnormalities Indication

The commercial chromogenic assay and both fluorogenic assays are able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .

Research Tool

Measurement of thrombin generation (TG) is accepted as a research tool . However, the variety of sources and concentrations of reagents, as well as technical constraints, limit its potential for proper clinical use .

Substrate Selectivity Studies

The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis . This makes “H-Gly-Gly-AMC.HCl” useful in studies investigating substrate selectivity.

Future Directions

The use of Gly-Gly-7-amido-4-methylcoumarin and similar compounds in the analysis of protease and peptidase activity of proteasomes suggests potential applications in biomedical research and drug development . Further studies are needed to explore these possibilities.

properties

IUPAC Name

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGZRZYKKHAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647378
Record name Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Gly-7-amido-4-methylcoumarin

CAS RN

191723-65-6
Record name Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191723-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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